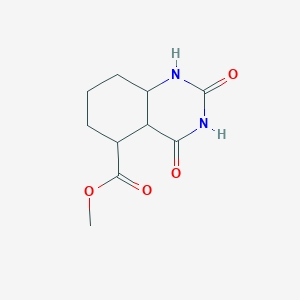
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H8BrFO2S and a molecular weight of 279.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate typically involves the following steps:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Esterification: The formation of the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Compounds where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles, while the methylsulfanyl group can undergo oxidation. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
- Methyl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate
- Methyl 2-Bromo-6-fluoro-3-(methylthio)benzoate
Comparison: Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity compared to similar compounds. The trifluoromethyl derivative, for example, has different electronic properties due to the presence of three fluorine atoms, which can influence its reactivity and applications .
Properties
CAS No. |
1879026-08-0 |
|---|---|
Molecular Formula |
C9H8BrFO2S |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 2-bromo-6-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8BrFO2S/c1-13-9(12)7-5(11)3-4-6(14-2)8(7)10/h3-4H,1-2H3 |
InChI Key |
RCEJVPKINUQTGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)


![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)







